molecular formula C7H6ClN3 B2621492 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1558302-68-3

6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B2621492
CAS No.: 1558302-68-3
M. Wt: 167.6
InChI Key: QWXPDGKKDNDTLI-UHFFFAOYSA-N
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Description

“6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C7H6ClN3 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The exact method can vary, but it often involves the use of ester groups during the formation of the pyridine ring . More detailed information about the synthesis process can be found in specific scientific articles .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazolo[4,3-c]pyridine core with a chlorine atom at the 6-position and a methyl group at the 1-position . The molecular weight of this compound is 167.59 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 167.59 g/mol, a topological polar surface area of 30.7 Ų, and a complexity of 153 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Safety and Hazards

“6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine” should be handled with care. It should be kept away from heat, flames, and sparks. It should also not be mixed with oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen chloride .

Future Directions

The future directions for “6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. There may also be interest in studying its mechanism of action in more detail .

Properties

IUPAC Name

6-chloro-1-methylpyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-6-2-7(8)9-3-5(6)4-10-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXPDGKKDNDTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=NC=C2C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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